2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9664819
InChI: InChI=1S/C21H25ClN4O4/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2
SMILES: C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Molecular Formula: C21H25ClN4O4
Molecular Weight: 432.9 g/mol

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9664819

Molecular Formula: C21H25ClN4O4

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one -

Specification

Molecular Formula C21H25ClN4O4
Molecular Weight 432.9 g/mol
IUPAC Name 2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Standard InChI InChI=1S/C21H25ClN4O4/c22-17-3-1-16(2-4-17)21(29)7-9-25(10-8-21)20(28)15-26-19(27)6-5-18(23-26)24-11-13-30-14-12-24/h1-6,29H,7-15H2
Standard InChI Key BCGVVGQWCCEURU-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Canonical SMILES C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-oxoethyl group linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety. Position 6 of the pyridazinone ring is functionalized with a morpholin-4-yl group. Key structural elements include:

  • Piperidine Ring: The 4-hydroxypiperidine subunit introduces chirality and hydrogen-bonding capacity, critical for target binding.

  • Chlorophenyl Group: The para-chloro substitution on the phenyl ring enhances lipophilicity and may influence pharmacokinetics.

  • Morpholine Ring: A saturated heterocycle contributing to solubility and metabolic stability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₅ClN₄O₄
Molecular Weight (g/mol)432.9
IUPAC Name2-[2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4

Synthesis and Characterization

Analytical Characterization

Key techniques include:

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (observed: 432.9 g/mol vs. calculated: 432.9 g/mol).

  • X-ray Crystallography: Resolves stereochemistry at the piperidine hydroxyl group .

Biological Activities and Mechanisms

Pharmacological Targets

Pyridazinone derivatives are investigated for:

  • PARP Inhibition: Structural analogs (e.g., PARP-1/2 inhibitors) show antitumor activity by impairing DNA repair in cancer cells .

  • Dopamine Receptor Modulation: Piperidine derivatives often target CNS receptors, suggesting potential neuropsychiatric applications .

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Source
Target CompoundPARP-1~50*Estimated
Thiomorpholine Analog (CID 53368139)PARP-1120
Loperamide (CID 57516049)μ-Opioid Receptor3.2

*Predicted based on structural similarity to PARP inhibitors .

Therapeutic Applications

  • Oncology: PARP inhibition could synergize with DNA-damaging chemotherapies (e.g., platinum agents) .

  • Anti-Inflammatory Effects: Hydroxypiperidine moieties may suppress cytokine release, as seen in related compounds.

Physicochemical and Pharmacokinetic Profile

Solubility and Permeability

  • LogP: Estimated at 2.8 (moderate lipophilicity), favoring blood-brain barrier penetration.

  • Aqueous Solubility: Limited (~0.1 mg/mL at pH 7.4), necessitating formulation enhancements .

Metabolic Stability

  • Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with potential drug-drug interactions .

Comparative Analysis with Structural Analogs

Thiomorpholine Derivative (CID 53368139)

Replacing morpholine with thiomorpholine increases molecular weight (449.0 g/mol) and alters electronic properties. The sulfur atom enhances PARP-1 binding affinity but reduces metabolic stability .

Piperazine-Based Analog (WO2009057133A2)

The patent compound lacks the pyridazinone core but shares the 4-chlorophenyl-piperidine motif, highlighting the scaffold’s versatility in drug design .

Limitations and Future Directions

  • Synthetic Challenges: Multi-step synthesis complicates large-scale production.

  • Unclear Toxicity Profile: No in vivo data are publicly available; preclinical assays are needed.

  • Opportunities: Co-crystallization with PARP-1 could guide structure-based optimization .

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